molecular formula C18H14ClNO3S B3593503 ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate CAS No. 5525-28-0

ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B3593503
CAS No.: 5525-28-0
M. Wt: 359.8 g/mol
InChI Key: LXRQVKGHGTXAKN-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a 1-benzothiophene core substituted at the 2-position with a (4-chlorobenzoyl)amino group and at the 3-position with an ethyl ester moiety. The ethyl ester group contributes to lipophilicity, which may affect pharmacokinetic properties such as membrane permeability and metabolic resistance.

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRQVKGHGTXAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361331
Record name ST005782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5525-28-0
Record name ST005782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Predicted pKa Key Differences
Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate (Target) 1-Benzothiophene 2-(4-chlorobenzoyl)amino, 3-ethyl ester C₁₈H₁₄ClNO₃S 365.83 Not reported Reference compound
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate Phenoxy-propanoate 4-(4-chlorobenzoyl)phenoxy, methyl branching C₂₀H₂₁ClO₄ 376.83 Not reported Phenoxy core vs. benzothiophene; branched ester
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Benzothiazine 4-hydroxy, 2,2-dioxo, 3-methyl ester C₁₀H₉NO₅S 255.25 Not reported Benzothiazine core; sulfone and hydroxyl groups
Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene 2-(4-chlorophenyl urea), saturated ring C₁₇H₁₇ClN₂O₃S 364.85 12.93 ± 0.70 Saturated core; urea substituent
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene 2-(4-methoxy-4-oxobutanoyl)amino, saturated ring C₁₆H₂₁NO₅S 339.41 Not reported Methoxy-oxobutanoyl substituent
Physicochemical and Analytical Properties
  • Lipophilicity : The target compound’s ethyl ester group increases lipophilicity compared to methyl esters (e.g., ). This may enhance bioavailability but reduce aqueous solubility.
  • Acid-Base Behavior: The urea-containing analog has a predicted pKa of ~12.93, suggesting deprotonation under strongly basic conditions. The target compound’s (4-chlorobenzoyl)amino group may exhibit similar behavior.
  • Chromatographic Retention: Phenoxy analogs (e.g., ) show longer retention times (0.80 relative retention) compared to smaller impurities, indicating higher hydrophobicity. The target compound’s retention would depend on its ester and aryl groups.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including sulfonylation, amination, and esterification. For example, intermediates like 2-aminobenzothiophene derivatives are reacted with 4-chlorobenzoyl chloride under anhydrous conditions. Key parameters include:

  • Temperature control : Maintaining 0–5°C during acylation to prevent side reactions .
  • Catalyst selection : Using triethylamine or DMAP to enhance acylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .
    Yield optimization may require iterative adjustments of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond: ~1.76 Å in benzothiophene cores) and confirms stereochemistry .
  • NMR spectroscopy : 1^1H NMR identifies substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm; aromatic protons at δ 7.3–8.1 ppm) .
  • FT-IR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 386.0421 for C₁₈H₁₅ClN₂O₃S) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values <10 µM suggest high affinity) .

Advanced Research Questions

Q. How can contradictory data regarding its biological activity across studies be resolved?

Contradictions often arise from variations in assay conditions or cellular models. Methodological strategies include:

  • Dose-response validation : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., differential expression of metabolic enzymes) .
  • Metabolic stability : Assess compound degradation in cell culture media via LC-MS to rule out artifactual results .

Q. What computational modeling approaches predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., benzothiophene core occupying hydrophobic pockets) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-Cl group) with inhibitory potency using Random Forest algorithms .

Q. How does its crystal packing influence reactivity and solubility?

X-ray data reveal intermolecular interactions:

  • Hydrogen bonding : N–H···O=C contacts (2.8–3.0 Å) enhance lattice stability, reducing solubility in polar solvents .
  • π-π stacking : Benzothiophene and chlorophenyl rings stack at 3.4–3.6 Å distances, favoring aggregation in aqueous media .
    Modifying the ethyl ester to a methyl group disrupts packing, improving solubility by ~30% in DMSO .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
Reactant of Route 2
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ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate

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